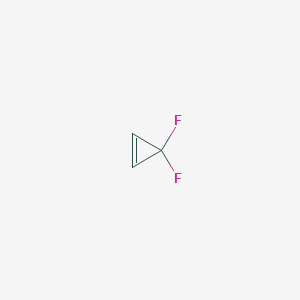
3,3-Difluorocyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorocyclopropene is a fluorinated cyclopropene derivative with the molecular formula C₃H₂F₂ This compound is characterized by the presence of two fluorine atoms attached to the cyclopropene ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopropene typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of FSO₂CF₂COOSiMe₃ in diglyme in the presence of 10 mol% NaF at 120°C . This method yields 3,3-difluoro-1-iodocyclopropenes, which can be further functionalized.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorocyclopropene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the cyclopropene ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under catalytic conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with azomethine ylides to form novel fluorinated scaffolds.
Common Reagents and Conditions:
Difluorocarbene Generation: FSO₂CF₂COOSiMe₃ in diglyme with NaF.
Nucleophiles: Various nucleophiles can be used for substitution and ring-opening reactions.
Catalysts: Transition metal catalysts are often employed to facilitate cycloaddition and other reactions.
Major Products:
Fluorinated Scaffolds: Products from cycloaddition reactions.
Substituted Cyclopropenes: Products from substitution reactions.
Aplicaciones Científicas De Investigación
3,3-Difluorocyclopropene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Difluorocyclopropene is primarily influenced by the presence of the fluorine atoms, which can affect the electronic distribution and reactivity of the compound. The fluorine atoms can stabilize negative charges and influence the compound’s interaction with biological targets. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the cyclopropene ring .
Comparación Con Compuestos Similares
1,1-Difluorocyclopropane: Another fluorinated cyclopropane derivative with similar reactivity but different substitution patterns.
Gem-Difluorocyclopropanes: These compounds also contain two fluorine atoms but differ in their substitution and ring structure.
Uniqueness: 3,3-Difluorocyclopropene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated cyclopropanes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
56830-75-2 |
|---|---|
Fórmula molecular |
C3H2F2 |
Peso molecular |
76.04 g/mol |
Nombre IUPAC |
3,3-difluorocyclopropene |
InChI |
InChI=1S/C3H2F2/c4-3(5)1-2-3/h1-2H |
Clave InChI |
XPQHBPQNFWBFNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


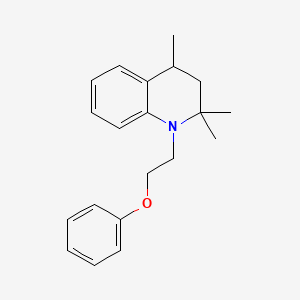
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
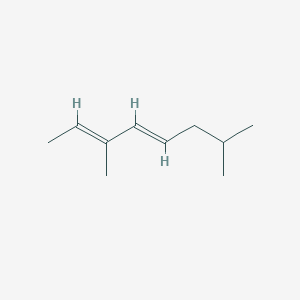
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
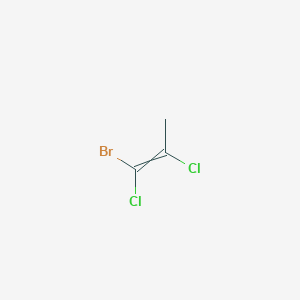
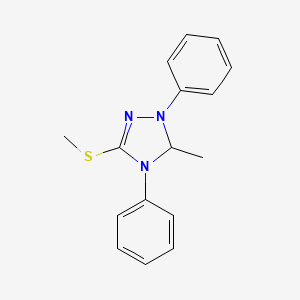
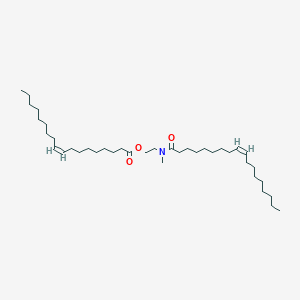
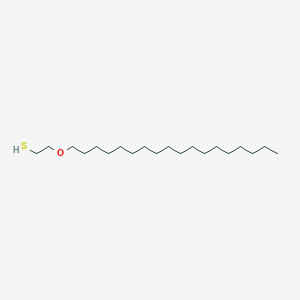
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
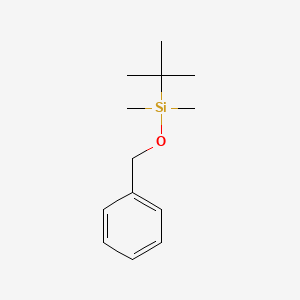
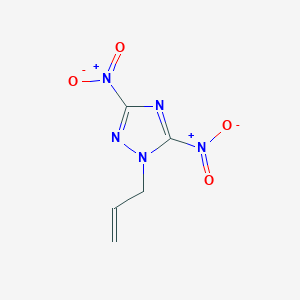
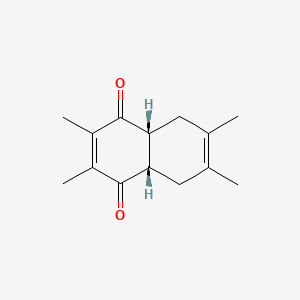
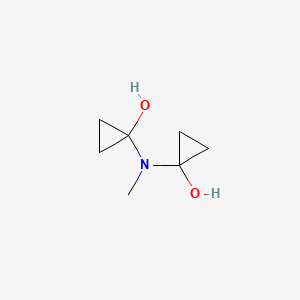
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
